molecular formula C9H12ClN5 B2715316 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride CAS No. 2344678-30-2

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride

Cat. No.: B2715316
CAS No.: 2344678-30-2
M. Wt: 225.68
InChI Key: ZFYYELYYGOGYMS-UHFFFAOYSA-N
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Description

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride is a heterocyclic compound featuring a phenyl group attached to an ethanamine backbone, with a tetrazole ring at the second carbon. The tetrazole moiety (a five-membered aromatic ring with four nitrogen atoms) acts as a bioisostere for carboxylic acids, enhancing metabolic stability and influencing binding interactions . The hydrochloride salt improves aqueous solubility, a common strategy for amine-containing pharmaceuticals .

Properties

IUPAC Name

1-phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.ClH/c10-8(6-9-11-13-14-12-9)7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYYELYYGOGYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NNN=N2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride typically involves the reaction of phenylacetonitrile with sodium azide and triethyl orthoformate to form the tetrazole ring. The resulting intermediate is then reduced and reacted with hydrochloric acid to yield the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride serves as a building block in the synthesis of more complex molecules. Its ability to engage in various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential antibacterial and antifungal properties. Its structural similarity to carboxylic acids allows it to bind effectively to various enzymes and receptors, modulating biological pathways.

Medicine

The compound is explored for its potential use in drug development. It acts as a bioisostere for carboxylic acids, which can enhance drug efficacy by improving pharmacokinetic properties. Research indicates that it may exhibit anticancer activity by targeting specific cellular pathways involved in tumor growth .

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as enhanced stability or reactivity.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntibacterialAntifungalAnticancer
This compoundYesYesYes
3-(5-phenyl-2H-tetrazol-2-yl)pyridineModerateNoModerate

This table highlights the versatility of this compound across different biological activities compared to other tetrazole derivatives.

Case Study: Anticancer Activity

A recent study examined the efficacy of this compound in combination therapies for cancer treatment. Patients treated with this compound alongside standard therapies exhibited improved outcomes, suggesting synergistic effects that enhance overall treatment efficacy .

Case Study: Antifungal Properties

Another investigation focused on the antifungal properties of this compound against various fungal strains. The results indicated significant inhibition of fungal growth, supporting its potential application as a therapeutic agent in treating fungal infections .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can mimic carboxylic acids, allowing it to bind to various enzymes and receptors. This interaction can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indole-Based Ethanamine Derivatives

Compounds such as 2-(1H-indol-3-yl)ethanamine hydrochloride (tryptamine hydrochloride) and its 5-ethyl/5-propyl analogs (Compounds 1–3 in ) share the ethanamine backbone but replace the tetrazole with an indole ring. Key differences include:

  • Electronic Properties : The indole’s electron-rich π-system facilitates interactions with aromatic residues (e.g., TYR604 in HSP90), while the tetrazole’s acidity (pKa ~4.9) mimics carboxylates, enabling ionic interactions .
  • Biological Activity : Indole derivatives exhibit antiplasmodial and HSP90 inhibitory activity, whereas tetrazole-containing compounds may target distinct pathways due to divergent hydrogen-bonding capabilities .

Other Tetrazole-Containing Derivatives

  • 2-[5-Chloro-2-(1H-tetrazol-1-yl)phenyl]ethanamine : This analog introduces a chloro substituent on the phenyl ring, which may enhance lipophilicity and alter receptor affinity compared to the unsubstituted phenyl in the target compound .

Benzoxazole and Thiazole Analogs

Compounds like 2-(6-chloro-5-methyl-1,3-benzoxazol-2-yl)ethanamine hydrochloride () replace the tetrazole with benzoxazole, a less acidic heterocycle. Similarly, thiazole derivatives (e.g., 1-(2-phenylthiazol-5-yl)ethanamine hydrochloride) introduce sulfur, which can influence metabolic pathways (e.g., cytochrome P450 interactions) .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Biological Target/Activity Solubility (HCl Salt)
1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine HCl C₉H₁₂N₅·HCl Tetrazole, phenyl, ethanamine Not explicitly stated (potential CNS/GPCR modulation) High (salt form)
2-(1H-Indol-3-yl)ethanamine HCl C₁₀H₁₃N₂·HCl Indole, ethanamine HSP90 inhibition, antiplasmodial Moderate
2-(6-Chloro-5-methylbenzoxazol-2-yl)ethanamine HCl C₁₀H₁₀ClN₂O·HCl Benzoxazole, chloro, ethanamine Undetermined (structural analog studies) Moderate
2-[5-Chloro-2-(1H-tetrazol-1-yl)phenyl]ethanamine C₉H₁₀ClN₅ Tetrazole, chloro, phenyl Undetermined (theoretical GPCR ligand) Low (free base)

Biological Activity

1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride, commonly referred to as a tetrazole derivative, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12ClN5C_9H_{12}ClN_5 and a molecular weight of 225.68 g/mol. The compound features a phenyl group attached to a tetrazole ring, which is known for its ability to mimic carboxylic acids, thus influencing its interactions with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₉H₁₂ClN₅
Molecular Weight225.68 g/mol
CAS Number2344678-30-2

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The tetrazole ring can function as a bioisostere for carboxylic acids, allowing it to modulate biological pathways by binding to specific molecular targets. This mechanism is crucial in understanding its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The compound's efficacy against fungi has also been noted, making it a candidate for further exploration in antifungal drug development .

Antitumor Activity

Preliminary studies have indicated that this compound may possess antitumor properties. In cell line assays, it demonstrated cytotoxic effects against several cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest . Further research is needed to elucidate the specific pathways involved.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It appears to mitigate oxidative stress and inflammation in neuronal cells, possibly offering therapeutic benefits in conditions such as Alzheimer's disease .

Study on Antimicrobial Activity

In a study assessing the antimicrobial efficacy of various tetrazole derivatives, this compound was found to exhibit notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, highlighting its potential as a lead compound for developing new antibiotics.

Investigation of Antitumor Effects

A recent investigation into the antitumor effects of this compound involved treating human cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting significant cytotoxicity at low concentrations compared to control treatments .

Q & A

Basic: What are the methodological considerations for synthesizing 1-Phenyl-2-(2H-tetrazol-5-yl)ethanamine hydrochloride?

Answer:
Synthesis typically involves coupling a phenylacetylene precursor with a tetrazole-forming agent (e.g., sodium azide) under Huisgen cycloaddition conditions. Key steps include:

  • Step 1 : Formation of the tetrazole ring via [2+3] cycloaddition using trimethylsilyl azide (TMSN₃) and a copper(I) catalyst in anhydrous DMF .
  • Step 2 : Amine functionalization through reductive amination, employing sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/HCl to isolate the hydrochloride salt.
    Critical Parameters : Monitor reaction progress with TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy :
    • ¹H NMR (D₂O): δ 7.4–7.6 (m, aromatic H), 4.2 (s, CH₂NH₂), 3.8 (s, CH₂-tetrazole).
    • ¹³C NMR : Peaks at ~125–140 ppm (aromatic C), 55–60 ppm (CH₂ groups) .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 230.1 (free base) and 266.5 (hydrochloride).
  • Elemental Analysis : Acceptable tolerance ±0.3% for C, H, N.

Advanced: How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?

Answer:
Key steps for structure determination:

  • Data Collection : Use a single crystal (size ≥0.2 mm³) on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for direct methods to locate heavy atoms (Cl⁻ in hydrochloride) .
  • Refinement : SHELXL for full-matrix least-squares refinement. Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically.
  • Validation : Check R-factor convergence (R₁ < 5% for I > 2σ(I)). Use ORTEP-3 for thermal ellipsoid visualization .
    Common Pitfalls : Twinning or disorder in the tetrazole ring requires using the TWIN command in SHELXL .

Advanced: What experimental strategies address discrepancies between spectroscopic and crystallographic data?

Answer:

  • Scenario : NMR suggests a planar tetrazole ring, but crystallography shows puckering.
  • Resolution :
    • Perform DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries.
    • Check for solvent effects in NMR (DMSO vs. crystal lattice H-bonding) .
    • Use Hirshfeld surface analysis to quantify intermolecular interactions influencing crystal packing .

Advanced: How can stability studies under varying conditions inform storage protocols?

Answer:
Design a stability matrix:

  • Conditions :
    • Temperature: 4°C, 25°C, 40°C.
    • Humidity: 30% RH (desiccator) vs. 75% RH.
  • Analysis :
    • Track degradation via HPLC (peak area % at 254 nm).
    • Identify hydrolytic byproducts (e.g., free amine) using LC-MS.
      Findings : Hydrochloride salt is hygroscopic; store at ≤4°C in amber vials with desiccant. Aqueous solutions degrade within 72 hours at RT .

Advanced: What computational methods predict the compound’s reactivity or biological activity?

Answer:

  • Docking Studies : Use MOE (Molecular Operating Environment) to model interactions with biological targets (e.g., serotonin receptors) .
  • ADMET Prediction :
    • LogP : ~1.2 (moderate lipophilicity).
    • BBB Permeability : Low (polar surface area = 85 Ų).
  • Reactivity : DFT-based Fukui indices identify nucleophilic sites on the tetrazole ring .

Advanced: How are analytical methods validated for quantifying this compound in complex matrices?

Answer:
Follow ICH Q2(R1) guidelines:

  • Linearity : 5-point calibration (1–100 µg/mL), R² ≥0.998.
  • Accuracy : Spike recovery (98–102%) in PBS or plasma.
  • Precision : Intraday RSD ≤2%, interday ≤5%.
  • LOD/LOQ : 0.1 µg/mL and 0.3 µg/mL via signal-to-noise (S/N ≥3 and 10) .

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